N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide

Kinase Selectivity PI3K/mTOR Comparative Potency

Kinase inhibitor SAR programs often lack regioisomeric diversity, limiting IP expansion. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide (CAS 1448073-25-3) provides a unique C5-benzenesulfonamide scaffold distinct from common C4-sulfonyl analogs. • Enables novel PI3K/mTOR selectivity profiling via regioisomeric control. • Bifunctional design couples a validated morpholinopyrimidine kinase-binding core with a benzenesulfonamide handle for further functionalization. • Well-defined synthetic route ensures batch-to-batch consistency. Supplied as a research-grade building block with rigorous QC for fragment-based library design and first-in-class chemical probe development.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1448073-25-3
Cat. No. B2836484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide
CAS1448073-25-3
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H20N4O3S/c1-12-15(19-24(21,22)14-6-4-3-5-7-14)13(2)18-16(17-12)20-8-10-23-11-9-20/h3-7,19H,8-11H2,1-2H3
InChIKeyUVRDBZFABTYQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzenesulfonamide Structural and Class Profile


N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide (CAS 1448073-25-3) is a synthetic small molecule (C16H20N4O3S, MW 348.42) featuring a 4,6-dimethylpyrimidine core substituted at the 2-position with a morpholine ring and at the 5-position with a benzenesulfonamide moiety [1]. It belongs to the class of sulfonyl-substituted morpholinopyrimidines, a chemical framework extensively explored in medicinal chemistry for kinase inhibition, particularly within the PI3K/mTOR signaling axis [2]. This compound is supplied as a research-grade intermediate with a well-defined synthetic route and consistent purity for exploratory studies.

PI3K/mTOR pathway inhibition studies
Kinase inhibitor scaffold diversification
Consistent purity for exploratory SAR

Benzenesulfonamide Substitution Pattern Criticality


Within the sulfonyl-morpholinopyrimidine class, minor structural modifications dramatically alter target selectivity and potency. Literature precedence demonstrates that varying the sulfonyl side chain at the pyrimidine C4/C5 position can shift inhibitory profiles between PI3K isoforms, mTOR, and other kinases [1]. For example, in a related series, the introduction of a cyclopropyl ring on the sulfone chain and a fluorine on the aminopyridyl moiety were shown to be responsible for maintained PI3K activity and enhanced mTOR potency, underscoring the non-fungible nature of substitution patterns [1]. Therefore, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide—with its specific benzenesulfonamide at the C5 position—cannot be replaced by generic morpholinopyrimidine alternatives without risking substantial changes to target engagement, selectivity, and downstream biological activity.

Substitution C5-benzenesulfonamide pattern may shift kinase selectivity vs C4 analogs
Mismatch Generic morpholinopyrimidines risk altered target engagement and downstream activity

Benzenesulfonamide Differentiation Evidence


Comparative Kinase Selectivity Data Gap

No primary research papers, patents, or authoritative databases were found to contain direct, quantitative, comparator-based evidence for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide. Specifically, there are no head-to-head IC50 or Ki comparisons against structurally defined analogs (e.g., C4-sulfonyl-substituted derivatives or other 4,6-dimethylpyrimidine regioisomers) in any kinase or functional assay [1]. A close analog, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1448047-00-4), is commercially available but also lacks published comparative data against the target compound . The BindingDB record for a related morpholinopyrimidine (CHEMBL3612814) reports ROMK inhibition IC50 values of 12 nM and 64 nM in HEK293 cells, but this compound differs structurally and cannot serve as a direct comparator [2].

Comparative data
Data to verify
No head-to-head IC50/Ki available against defined analogs
Selection driven by structural uniqueness
Public comparative data absent
Kinase Selectivity PI3K/mTOR Comparative Potency

Physicochemical Profile vs. Closest Analogs

Computed physicochemical properties for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide include a topological polar surface area (TPSA) of 92.8 Ų, an XLogP3 of 1.6, and a molecular weight of 348.42 g/mol [1]. These values place the compound within favorable drug-likeness ranges. However, the closest commercially cataloged analog, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide, has a TPSA of 92.8 Ų, a higher XLogP3 of ~2.5, and a molecular weight of 432.42 g/mol . While the trifluoromethoxy analog possesses greater lipophilicity, which could impair solubility, no experimental solubility, permeability, or metabolic stability data comparing the two compounds have been published.

Computed lipophilicity
Computed
XLogP3 1.6 vs ~2.5 (4-CF3O analog); ΔMW −84
May support solubility-sensitive assay selection
No experimental validation; computed only
Physicochemical Properties Drug-likeness Solubility

Scaffold Validation for PI3K/mTOR Dual Inhibition

While no direct data exist for the target compound, the sulfonyl-substituted morpholinopyrimidine class has demonstrated potent dual PI3K/mTOR inhibition. In the most relevant published series, compound 26—a 2-morpholino-pyrimidine with a C4 sulfonyl side chain—exhibited IC50 values of 20 nM (PI3Kα), 376 nM (PI3Kβ), 204 nM (PI3Kγ), 46 nM (PI3Kδ), and 189 nM (mTOR) [1]. Functional suppression of AKT phosphorylation was observed with an IC50 of 196 nM, and antiproliferative activity was demonstrated in HT-29 xenograft models at doses of 3.75 and 7.5 mg/kg, showing higher efficiency than BKM120 at 15 and 30 mg/kg [1]. This data validates the core morpholinopyrimidine scaffold for kinase inhibition but cannot be extrapolated to the target compound's substitution pattern.

Class scaffold
Class-level
C4-sulfonyl analog: PI3Kα IC50 20 nM, mTOR IC50 189 nM
Class-level activity; not compound-specific
Extrapolation to C5 pattern requires validation
PI3K/mTOR Kinase Inhibition Scaffold Validation

Benzenesulfonamide Application Scenarios


Proprietary SAR Library Expansion

Given the absence of public biological data, the primary value proposition of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide lies in its use as a structurally unique core for proprietary SAR exploration. Its C5-benzenesulfonamide substitution pattern differs from the more common C4-sulfonyl modifications found in literature PI3K/mTOR inhibitor series [1]. Research groups aiming to diversify their kinase inhibitor libraries can utilize this scaffold to probe novel selectivity profiles inaccessible through commercial C4-substituted analogs.

MedChem Optimization for Target Deconvolution

The compound's bifunctional nature—combining a morpholinopyrimidine with a benzenesulfonamide—positions it as a suitable starting point for fragment-based or focused library approaches aimed at target deconvolution. Users can leverage the benzenesulfonamide moiety as a synthetic handle for further functionalization, while the morpholinopyrimidine core provides a validated kinase-binding element [2].

Control for Regioisomer Studies

For laboratories already working with C4-sulfonyl morpholinopyrimidines, this compound serves as a critical regioisomeric control to assess the impact of sulfonamide attachment position (C5 vs. C4) on target engagement and selectivity. The computed physicochemical difference (XLogP3 = 1.6 vs. ~2.5 for the 4-trifluoromethoxy analog) suggests potential divergence in solubility-limited assay performance , warranting inclusion in screening cascades.

Chemical Probe with Novel IP Potential

The underexplored nature of C5-benzenesulfonamide-substituted morpholinopyrimidines in peer-reviewed literature offers an opportunity for the development of first-in-class chemical probes. The well-defined synthetic route and commercial availability [1] reduce the barrier to entry for research programs seeking to establish novel intellectual property around this scaffold.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR library expansion
C5-benzenesulfonamide scaffold uniqueness
Selectivity profiling against kinase panels
Target deconvolution scaffold
Bifunctional morpholinopyrimidine core
Fragment-based target engagement assays
Regioisomeric control studies
C5 vs. C4 substitution pattern comparison
Solubility-limited assay behavior divergence
Novel chemical probe development
Underexplored C5-sulfonamide IP space
First-in-class probe selectivity validation
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